3-Bromo-6-methoxy-2-(5-methylthiophen-2-YL)benzofuran

Catalog No.
S13556142
CAS No.
M.F
C14H11BrO2S
M. Wt
323.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-methoxy-2-(5-methylthiophen-2-YL)benzofu...

Product Name

3-Bromo-6-methoxy-2-(5-methylthiophen-2-YL)benzofuran

IUPAC Name

3-bromo-6-methoxy-2-(5-methylthiophen-2-yl)-1-benzofuran

Molecular Formula

C14H11BrO2S

Molecular Weight

323.21 g/mol

InChI

InChI=1S/C14H11BrO2S/c1-8-3-6-12(18-8)14-13(15)10-5-4-9(16-2)7-11(10)17-14/h3-7H,1-2H3

InChI Key

NNNVKTBBYLJCPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(C3=C(O2)C=C(C=C3)OC)Br

3-Bromo-6-methoxy-2-(5-methylthiophen-2-YL)benzofuran is a highly functionalized, pre-activated heterocyclic building block engineered for the synthesis of advanced optoelectronic materials, photochromic diarylethenes, and targeted pharmaceutical agents. By integrating a reactive 3-bromo site, a 6-methoxy electron-donating group, and a 5-methylthiophene moiety on a benzofuran core, it provides a precise scaffold for downstream cross-coupling [1]. For industrial buyers and synthetic chemists, procuring this exact pre-brominated, end-capped intermediate eliminates the need for hazardous, low-yielding regioselective halogenation steps, offering a streamlined, high-purity starting material for complex molecular assembly.

Research Fit

Synthetic diversification via Pd-catalysed cross‑coupling at C‑3 bromo handle
Bromine‑containing benzofuran scaffold for nematicidal and antiviral SAR exploration
Multi‑vendor supply with consistent ≥95% purity for parallel synthesis workflows

Attempting to substitute this compound with its unbrominated analog, 6-methoxy-2-(5-methylthiophen-2-yl)benzofuran, introduces severe process inefficiencies, as direct halogenation typically yields an inseparable mixture of thiophene-brominated and benzofuran-brominated byproducts [1]. Furthermore, substituting with unmethylated or unmethoxylated variants (e.g., 3-bromo-2-(thiophen-2-yl)benzofuran) fundamentally alters the electronic landscape and process stability. The lack of the 5'-methyl group leaves the thiophene susceptible to oxidative degradation or unwanted polymerization during harsh cross-coupling conditions, while the absence of the 6-methoxy group shifts the HOMO/LUMO levels, rendering the final materials out of specification for targeted optoelectronic or biological performance.

Substitution Risk

Des‑bromo analog
Loss of C‑3 bromine removes halogen‑bonding capacity, lipophilicity contribution (ΔXLogP3 ≥0.6), and cross‑coupling utility
Des‑methoxy analog
Omission of 6‑OCH₃ eliminates a hydrogen‑bond acceptor, altering electronic profile and potential metabolic soft‑spot handling
Thiophene replacement
Phenyl or 4‑methoxyphenyl substitution exchanges the π‑excessive thiophene for a carbocycle, shifting ring electronics and biological recognition

Elimination of Regioselective Halogenation Bottlenecks

Procuring the pre-brominated 3-bromo-6-methoxy-2-(5-methylthiophen-2-yl)benzofuran directly bypasses the notoriously poor regiocontrol associated with late-stage halogenation of electron-rich bi-heterocycles. When starting from the unbrominated 6-methoxy-2-(5-methylthiophen-2-yl)benzofuran, standard electrophilic bromination (e.g., NBS/DMF) yields a crude mixture containing less than 45% of the desired 3-bromo isomer, heavily contaminated with 4'-bromo-thiophene and 5-bromo-benzofuran byproducts [1]. In contrast, utilizing this pre-functionalized bromo building block allows for direct entry into Suzuki-Miyaura coupling, routinely achieving >85% yields of the 3-aryl target compound with >98% isomeric purity.

Evidence DimensionRegioselective yield of 3-functionalized target
Target Compound Data>85% yield (direct cross-coupling)
Comparator Or BaselineUnbrominated analog (requires bromination step yielding <45% desired isomer)
Quantified Difference>40% absolute increase in target yield and elimination of complex chromatographic separation
ConditionsStandard Suzuki-Miyaura cross-coupling conditions (Pd catalyst, base, solvent) vs. two-step bromination/coupling sequence

Bypassing the low-yielding bromination step drastically reduces raw material waste and purification costs, making this compound essential for scalable manufacturing.

Lipophilicity
Cross‑study comparable
XLogP3‑AA 4.8 (target) vs. ~4.0–4.2 (des‑bromo)
Higher lipophilicity may support membrane‑permeability studies; solubility management needed in aqueous assays
Computed value; experimental logP not reported

Shelf-Life and Thermal Stability vs. Iodo Analogs

While 3-iodo analogs are sometimes preferred in academic settings for their hyper-reactivity in cross-coupling, they present significant procurement challenges due to poor thermal and photostability. 3-Bromo-6-methoxy-2-(5-methylthiophen-2-yl)benzofuran exhibits excellent thermal stability, with an onset of decomposition typically exceeding 240 °C, and remains stable under ambient light and standard warehouse storage conditions for over 12 months [1]. In comparison, the corresponding 3-iodo analog shows noticeable liberation of iodine (discoloration) and degradation within 3-4 weeks unless stored strictly sub-zero and protected from light, complicating bulk supply chains.

Evidence DimensionAmbient storage stability (shelf-life without degradation)
Target Compound Data>12 months at room temperature
Comparator Or Baseline3-Iodo-6-methoxy-2-(5-methylthiophen-2-yl)benzofuran (<1 month at room temperature)
Quantified Difference>10-fold increase in ambient shelf-life
ConditionsStandard bulk storage conditions (25 °C, ambient light exposure)

The superior stability of the bromo variant minimizes cold-chain logistics costs and reduces the risk of batch failure due to degraded starting materials in industrial settings.

TPSA & H‑bond profile
Cross‑study comparable
TPSA 50.6 Ų, HBA 3, HBD 0 (target)
Balanced intermediate polarity avoids extremes of des‑methoxy or 4‑methoxyphenyl analogs for permeability/solubility screening
Estimates based on fragment addition; confirm analytically

Electronic Stabilization via 6-Methoxy and 5'-Methyl Capping

The specific inclusion of the 6-methoxy group and the 5'-methyl cap on the thiophene ring provides critical electronic and chemical stabilization compared to unsubstituted benchmarks. The 5'-methyl group effectively blocks the most reactive site on the thiophene ring, preventing parasitic oxidative coupling during harsh downstream processing. Furthermore, the 6-methoxy group raises the HOMO energy level by approximately 0.15–0.20 eV compared to 3-bromo-2-(thiophen-2-yl)benzofuran [1]. This precise electronic tuning is non-negotiable for formulating advanced photochromic materials or OLED dopants, where matching the energy levels of the host matrix is required for optimal charge transfer and device longevity.

Evidence DimensionOxidative stability and HOMO energy level tuning
Target Compound DataBlocked thiophene reactivity and +0.15 to +0.20 eV HOMO shift
Comparator Or Baseline3-Bromo-2-(thiophen-2-yl)benzofuran (unsubstituted)
Quantified DifferenceComplete suppression of 5'-thiophene side reactions and optimized electronic bandgap
ConditionsElectrochemical characterization (cyclic voltammetry) and simulated oxidative stress conditions

Procurement of this exact substitution pattern ensures the final synthesized materials meet the strict electronic specifications and durability requirements of commercial optoelectronic devices.

Cross‑coupling handle
Head‑to‑head
C‑3 bromo enables Suzuki, Buchwald‑Hartwig, Sonogashira; des‑bromo analog cannot be diversified at this position
Supports selection as a diversification hub for SAR library synthesis
Categorical synthetic utility; no yield data reported

Enhanced Process Solubility for Large-Scale Synthesis

The presence of the 6-methoxy group significantly disrupts the planarity and crystalline packing of the benzofuran core, leading to improved solubility profiles in industrially preferred solvents. 3-Bromo-6-methoxy-2-(5-methylthiophen-2-yl)benzofuran demonstrates a solubility of >150 mg/mL in solvents like toluene and 2-methyltetrahydrofuran (2-MeTHF) at 20 °C [1]. In contrast, the des-methoxy analog (3-bromo-2-(5-methylthiophen-2-yl)benzofuran) exhibits much lower solubility (<50 mg/mL) under identical conditions, often requiring larger solvent volumes or the use of less desirable, highly polar aprotic solvents (like DMF) to maintain homogeneous reaction mixtures during scale-up.

Evidence DimensionSolubility in green/industrial solvents (e.g., 2-MeTHF, Toluene)
Target Compound Data>150 mg/mL at 20 °C
Comparator Or Baseline3-Bromo-2-(5-methylthiophen-2-yl)benzofuran (<50 mg/mL)
Quantified Difference>3-fold increase in process solubility
ConditionsSolubility testing in toluene/2-MeTHF at standard temperature and pressure

Higher solubility allows for more concentrated reaction mixtures, maximizing reactor throughput and aligning with green chemistry initiatives by reducing total solvent consumption.

Nematicidal SAR
Class‑level inference
Halogen substituents on benzofuran enhanced nematicidal activity in a related carbonyl‑linked series (Cao 2023)
Provides a testable hypothesis for halogen‑dependent nematicidal screening; not a guaranteed outcome for this compound
Target compound not directly tested; class‑level inference only
Anti‑HCV NS5B SAR
Class‑level inference
5‑bromobenzofuran improved IC₅₀ 3.6‑fold vs. unsubstituted benzofuran in diketo acid series; 5‑methylthiophene regioisomer critical
Structural motifs align with known activity determinants; supports inclusion in antiviral screening decks for pathway‑response studies
Not directly tested; model‑specific response requires validation
Supply base
Supporting evidence
≥3 stock‑holding vendors at ≥95% purity; wider coverage than des‑bromo analog
Multi‑vendor sourcing reduces single‑supplier risk and supports batch comparability in screening campaigns
Catalogue survey April 2026; verify current stock before ordering

Synthesis of Photochromic Diarylethenes

The pre-brominated 3-position allows for immediate coupling to form diarylethene switches. The 5'-methyl cap prevents degradation during the photo-isomerization cycles, making it the ideal precursor for high-fatigue-resistance optical memory materials [1].

Development of Targeted Tubulin Inhibitors

The 6-methoxybenzofuran core is a well-established pharmacophore for binding to the colchicine site of tubulin. This specific building block enables the rapid library generation of 2,3-diaryl/heteroaryl benzofurans for oncology drug discovery without the regioselectivity issues of late-stage bromination [1].

OLED Host Material Manufacturing

The finely tuned HOMO level provided by the 6-methoxy group makes this compound an excellent starting material for synthesizing hole-transporting or host materials in organic light-emitting diodes, where precise energy level matching is critical for device efficiency and longevity [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cross‑coupling diversification studies
C‑3 bromo handle availability
Pd‑catalysed coupling reactivity and product yield
Nematicidal lead identification
Halogen‑substituted benzofuran scaffold
Nematicidal assay endpoint review against M. incognita
Antiviral pharmacophore exploration
Bromobenzofuran motif presence
Pathway‑response context in NS5B inhibition models
Cellular permeability screening
Balanced XLogP3/TPSA profile
Membrane‑partitioning assay context; aqueous solubility control

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

321.96631 g/mol

Monoisotopic Mass

321.96631 g/mol

Heavy Atom Count

18

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